N-(2-bromobenzyl)acetamide
Overview
Description
N-(2-Bromobenzyl)acetamide: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-bromobenzyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Bromobenzyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzylamine with acetic anhydride. The reaction typically proceeds under mild conditions, with the amine reacting with acetic anhydride to form the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromobenzyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromobenzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted acetamides with various functional groups replacing the bromine atom.
Oxidation: Products are typically this compound oxides.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the 2-bromobenzyl group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes .
Comparison with Similar Compounds
- N-(2-Chlorobenzyl)acetamide
- N-(2-Fluorobenzyl)acetamide
- N-(2-Iodobenzyl)acetamide
Comparison: N-(2-Bromobenzyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and medicinal chemistry .
Biological Activity
N-(2-bromobenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a bromobenzyl group attached to an acetamide moiety. The chemical formula is C9H10BrN, and it has been noted for its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation processes. The bromine atom in the 2-bromobenzyl group plays a crucial role in its biological interactions, influencing binding affinities to various molecular targets through halogen bonding and hydrogen bonding capabilities of the amide group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), this compound showed significant antiproliferative effects. The observed IC50 values indicate that it can inhibit cell growth effectively, with mechanisms likely involving apoptosis induction and cell cycle arrest. Notably, the compound's ability to destabilize tubulin polymerization has been highlighted as a critical factor in its anticancer activity .
The biological activity of this compound can be attributed to its interaction with specific protein targets. The bromine atom enhances the compound's binding affinity, while the amide group facilitates hydrogen bonding with proteins or nucleic acids. This dual interaction mechanism is essential for its antimicrobial and anticancer effects .
Case Studies and Experimental Findings
- Antimicrobial Activity : A study evaluated the compound against several Gram-positive and Gram-negative bacteria, demonstrating that it effectively inhibited growth at concentrations as low as 50 µg/mL. The results suggest a promising role in developing new antibiotics.
- Anticancer Studies : In vitro assays on MCF-7 cells revealed that this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .
- Enzyme Inhibition : Further investigations into enzyme kinetics revealed that this compound acts as an inhibitor of certain metabolic enzymes involved in cancer progression, such as alpha-glucosidase and alpha-amylase, enhancing its profile as a therapeutic candidate for diabetes management alongside cancer treatment .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFCPQHLMPFBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385007 | |
Record name | N-(2-bromobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74315-07-4 | |
Record name | N-(2-bromobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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